molecular formula C16H12BrNO3 B2931512 N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide CAS No. 2034341-86-9

N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide

Cat. No.: B2931512
CAS No.: 2034341-86-9
M. Wt: 346.18
InChI Key: SYCRGACGQPWFKW-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide is an organic compound that features a bifuran moiety linked to a bromobenzamide structure

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide has diverse applications in scientific research:

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve exploring new synthesis methods, finding new applications for the compound, or studying its behavior under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bifuran derivative with a bromobenzamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired bifuran derivative . This intermediate can then be reacted with 3-bromobenzoyl chloride under appropriate conditions to form N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can be employed to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding benzamide derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the corresponding benzamide derivative.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide is unique due to its combination of a bifuran moiety and a bromobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRGACGQPWFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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